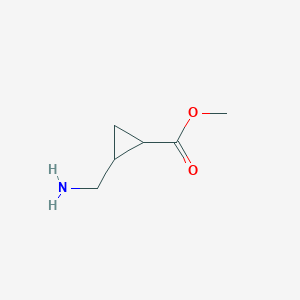

methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Description

BenchChem offers high-quality methyl 2-(aminomethyl)cyclopropane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(aminomethyl)cyclopropane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(aminomethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHSWRSLJXDXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

CAS: 1630906-92-1 Formula: C₆H₁₁NO₂ (Free Base) / C₆H₁₂ClNO₂ (HCl Salt) Molecular Weight: 129.16 g/mol (Free Base)

Executive Summary & Core Profile

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a high-value bifunctional building block in medicinal chemistry. Structurally, it represents a conformationally restricted

For drug development professionals, this molecule offers three distinct utility vectors:

-

Bioisosterism: It acts as a rigidified bioisostere of GABA, reducing entropic penalties upon receptor binding.

-

Synthetic Versatility: The orthogonal reactivity of the methyl ester and the primary amine (often protected) allows for rapid diversification at both termini.

-

Stereochemical Probe: The existence of cis and trans diastereomers (and their enantiomers) permits precise interrogation of chiral binding pockets.

Physicochemical Data (Computed)

| Property | Value | Significance |

| LogP | ~0.18 | High water solubility; suitable for CNS penetration when optimized. |

| TPSA | 52.3 Ų | Well within the blood-brain barrier (BBB) permeation range (<90 Ų). |

| H-Bond Donors | 1 (Amine) | Key interaction point for receptor binding sites. |

| Rotatable Bonds | 2 | Low flexibility indicates high conformational rigidity. |

Synthetic Architecture & Methodology

The synthesis of CAS 1630906-92-1 typically relies on metal-catalyzed carbene transfer reactions. The choice of catalyst and diazo precursor dictates the diastereoselectivity (cis vs. trans).

The "Gold Standard" Route: Rhodium-Catalyzed Cyclopropanation

While historical methods utilized Simmons-Smith cyclopropanation, the modern industrial standard employs Rhodium(II) carbenoids for safety and stereocontrol.

The Causality of Choice:

-

Rh₂(OAc)₄ Catalyst: Selected for its high electrophilicity, enabling efficient reaction with electron-rich olefins (allylamines).

-

Methyl Diazoacetate: Acts as the carbene source. Its slow addition is critical to prevent dimerization (formation of dimethyl fumarate/maleate).

-

N-Protection: The allylamine must be protected (e.g., Phthalimide or Boc) to prevent the free amine from poisoning the catalyst or reacting with the diazo compound.

Visualization: Synthetic Pathway

The following diagram outlines the critical pathway from precursors to the isolated hydrochloride salt.

Caption: Rhodium-catalyzed cyclopropanation workflow for CAS 1630906-92-1 synthesis.

Detailed Experimental Protocol

Safety Warning: Diazo compounds are potentially explosive. All reactions involving methyl diazoacetate must be performed behind a blast shield with proper ventilation.

Protocol: Synthesis of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate HCl

Step 1: Cyclopropanation[1]

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

-

Reactant Loading: Add N-Boc-allylamine (10 mmol) and Rh₂(OAc)₄ (0.1 mmol, 1 mol%) to the flask. Dissolve in anhydrous Dichloromethane (DCM, 50 mL).

-

Carbene Addition: Dissolve Methyl Diazoacetate (12 mmol, 1.2 equiv) in DCM (20 mL). Load this into the addition funnel.

-

Execution: Add the diazo solution dropwise over 4–6 hours using a syringe pump or controlled drip. Reasoning: Slow addition maintains a low concentration of the reactive carbene, favoring cyclopropanation over dimerization.

-

Completion: Stir overnight at room temperature. Monitor by TLC (Hexane:EtOAc 4:1).

Step 2: Purification & Separation

-

Concentration: Remove solvent under reduced pressure.

-

Chromatography: Purify the residue via silica gel flash chromatography.

-

Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

-

Observation: The trans-isomer typically elutes before the cis-isomer due to lower polarity/dipole moment.

-

-

Isolation: Collect fractions containing the desired diastereomer (usually trans for GABA analogs) and evaporate to dryness.

Step 3: Deprotection & Salt Formation

-

Dissolution: Dissolve the N-Boc protected intermediate (5 mmol) in dry 1,4-dioxane (10 mL).

-

Acidolysis: Add 4M HCl in dioxane (15 mL, 12 equiv) dropwise at 0°C.

-

Precipitation: Stir at room temperature for 2 hours. The product often precipitates as a white solid.

-

Collection: Filter the solid, wash with cold diethyl ether (to remove non-polar byproducts), and dry under high vacuum.

-

Yield: Expect 75–85% yield for the deprotection step.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is critical for determining the "active conformation" of flexible neurotransmitters.

-

GABA Receptors: The trans-isomer of 2-(aminomethyl)cyclopropane-1-carboxylic acid (derived from this ester) is a potent agonist at GABA-C receptors, whereas the cis-isomer often shows different selectivity profiles.

-

Glutamate Receptors: Used to synthesize conformationally restricted analogs of L-AP4 (a selective mGluR agonist).

Visualization: Structure-Activity Logic

The diagram below illustrates how this scaffold bridges simple amino acids and complex drug targets.

Caption: Divergent application of the cyclopropane scaffold in drug discovery.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Method | Expected Signature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | Multiplets at 0.8–1.2 ppm (Cyclopropane ring protons). | Confirms the integrity of the 3-membered ring (distinctive high-field shift). |

| ¹H NMR (DMSO-d₆) | Singlet at ~3.6 ppm (Methyl ester). | Verifies the ester functionality is intact. |

| ¹H NMR (DMSO-d₆) | Broad singlet at ~8.0+ ppm (NH₃⁺). | Confirms the amine is protonated (HCl salt form). |

| LC-MS | [M+H]⁺ = 130.08 (Free base mass). | Mass confirmation.[2] |

| Chiral HPLC | Single peak on Chiralpak IA/IB columns. | Essential for confirming enantiomeric excess (ee) if asymmetric synthesis was attempted. |

References

-

Vertex AI Search. (2026). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. Retrieved from 3

-

Organic Chemistry Portal. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Retrieved from 1

-

Journal of Medicinal Chemistry. (2008). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives.[4][5] A new series of potential antidepressants.[4][6] Retrieved from 6

-

ChemScene. (2025). Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride Product Data. Retrieved from 7

-

PubChem. (2025).[8] Methyl 1-aminocyclopropanecarboxylate (Structural Analog Data). Retrieved from 8

Sources

- 1. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 4. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rel1R2R2Aminomethylcyclopropane1carboxylic Acid Market Outlook 2026-2032 [intelmarketresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. Methyl 1-aminocyclopropanecarboxylate | C5H9NO2 | CID 2735309 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformationally Restricted GABA Analogues: Structure, Properties, and Pharmacological Precision

[1]

Executive Summary

Gamma-aminobutyric acid (GABA) is the mammalian central nervous system's primary inhibitory neurotransmitter.[1][2][3][4] However, its high conformational flexibility allows it to bind promiscuously to three distinct receptor families (GABA

This guide analyzes the strategic rigidification of the GABA scaffold. By locking the molecule into specific bioactive conformations using unsaturated bonds, cycloalkane rings, or heterocyclic bioisosteres, researchers can achieve high receptor subtype selectivity. We explore the synthesis, Structure-Activity Relationships (SAR), and experimental validation of these critical pharmacological tools.

The Pharmacophore Challenge: Flexibility vs. Selectivity

GABA is a zwitterionic molecule with free rotation around its C2-C3 and C3-C4 bonds. In solution, it exists as a dynamic equilibrium of conformers.

-

Extended Conformation: Preferentially binds to GABA

receptors (ionotropic). -

Folded Conformation: Preferentially binds to GABA

receptors (metabotropic) and GABA transporters.

To dissect these pathways, medicinal chemists employ conformational restriction : reducing the degrees of freedom to "freeze" the molecule in a shape that matches a specific receptor's pharmacophore.

Key Structural Classes

| Class | Representative Analogue | Structural Feature | Target Selectivity |

| Unsaturated | CACA (cis-4-aminocrotonic acid) | cis-C=C double bond | GABA |

| Unsaturated | TACA (trans-4-aminocrotonic acid) | trans-C=C double bond | GABA |

| Heterocyclic | Muscimol | 3-isoxazolol ring | GABA |

| Heterocyclic | THIP (Gaboxadol) | 4,5,6,7-tetrahydroisoxazolo-pyridin-3-ol | GABA |

| Cycloalkane | (±)-Baclofen | p-chlorophenyl substituent | GABA |

| Cyclopropane | 2,3-Methano GABA | Cyclopropane ring | Transporter (GAT) / Receptor specific |

Structure-Activity Relationships (SAR)[7]

The "Bioactive Conformation" Hypothesis

The efficacy of an analogue depends on the spatial orientation of the amino (

-

GABA

Selectivity (The Muscimol Model):-

Requires a distance of approx. 5.0–6.0 Å between the charged centers.

-

Muscimol mimics this by incorporating the amine and the acidic enol of the isoxazole ring into a rigid, planar structure. The isoxazole ring acts as a bioisostere for the carboxyl group but with higher lipophilicity and BBB permeability.

-

-

GABA

Selectivity (The Baclofen Model):-

Requires a "folded" state where the aromatic ring of Baclofen interacts with a hydrophobic pocket in the Venus Flytrap Domain (VFT) of the GABA

receptor. -

The p-chlorophenyl group at the

-position sterically hinders the extended conformation required for GABA

-

-

GABA

(-

CACA locks the amine and acid in a cis orientation (closer proximity). This unique shape prevents binding to the GABA

benzodiazepine site and the GABA

-

Experimental Protocols

Protocol A: Synthesis of trans-4-Aminocrotonic Acid (TACA)

A classic method for introducing unsaturation to restrict conformation.

Objective: Synthesize TACA from ethyl 4-bromocrotonate via Gabriel synthesis. Safety: Ethyl 4-bromocrotonate is a lachrymator. Work in a fume hood.

Step-by-Step Methodology:

-

Nucleophilic Substitution (Gabriel Synthesis):

-

Dissolve Ethyl 4-bromocrotonate (10 mmol) in DMF (20 mL).

-

Add Potassium Phthalimide (11 mmol) slowly.

-

Reflux at 90°C for 4 hours.

- -carbon, displacing bromide.

-

Workup: Pour into ice water. Filter the precipitated solid (Ethyl 4-phthalimidocrotonate). Recrystallize from ethanol.

-

-

Hydrolysis (Deprotection):

-

Suspend the intermediate in 6M HCl (30 mL) and Acetic Acid (10 mL).

-

Reflux for 12 hours. This harsh condition cleaves both the ester and the phthalimide group.

-

Note: Phthalic acid will precipitate upon cooling.

-

-

Purification:

-

Filter off the phthalic acid precipitate.

-

Concentrate the filtrate in vacuo.

-

Redissolve the residue in minimal water and load onto a cation-exchange resin (Dowex 50W).

-

Elute with 1M NH

OH. Collect ninhydrin-positive fractions. -

Lyophilize to obtain TACA as a white zwitterionic solid.

-

Protocol B: Radioligand Binding Assay (GABA Selectivity)

Self-validating protocol to determine affinity (

Reagents:

-

Radioligand: [

H]-Muscimol (Specific Activity ~20-30 Ci/mmol). -

Tissue: Rat synaptic membranes (Cerebellum or Cortex).

-

Non-specific blocker: 100 µM GABA (cold).

Workflow:

-

Membrane Prep: Thaw frozen synaptic membranes; wash 3x in Tris-Citrate buffer (50 mM, pH 7.1) by centrifugation (20,000 x g, 10 min) to remove endogenous GABA.

-

Incubation:

-

Total Binding: Membrane (200 µg protein) + [

H]-Muscimol (2 nM). -

Non-Specific Binding: Membrane + [

H]-Muscimol + GABA (100 µM). -

Experimental: Membrane + [

H]-Muscimol + Test Analogue ( -

Condition: Incubate at 4°C for 30 mins (equilibrium).

-

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate IC

and convert to

Quantitative Data Summary

The following table contrasts the potency and selectivity of key conformationally restricted analogues.

| Compound | GABA | GABA | GABA | Primary Utility |

| GABA (Endogenous) | 20–40 | 40–80 | 1–2 | Non-selective neurotransmitter |

| Muscimol | 5–10 | >100,000 | Partial Agonist | Potent GABA |

| (R)-Baclofen | >100,000 | 40 | Inactive | Selective GABA |

| CACA | >100,000 | >100,000 | 74 | Selective GABA |

| TACA | 40 | >100,000 | 2.4 | Potent at A and C; transport inhibitor |

| THIP (Gaboxadol) | 60 | Inactive | Antagonist | Extrasynaptic GABA |

Data compiled from rat brain membrane assays (A/B) and Xenopus oocyte electrophysiology (C).

Visualization of Signaling & Selectivity[9]

Diagram 1: GABA Receptor Signaling Pathways

This diagram illustrates the divergent signaling cascades activated by selective analogues.

Caption: Differential signaling mechanisms triggered by conformationally restricted GABA analogues.

Diagram 2: Experimental Workflow for Selectivity Profiling

A logic flow for determining the pharmacological profile of a newly synthesized GABA analogue.

Caption: Step-by-step screening workflow to classify novel GABA analogues.

References

-

Johnston, G. A. R., et al. (1975). "Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation." Journal of Neurochemistry.

-

Krogsgaard-Larsen, P., et al. (1977). "Structure-activity studies on the inhibition of GABA binding to rat brain membranes by muscimol and related compounds." Journal of Neurochemistry.

-

Bowery, N. G., et al. (1983). "Bicuculline-insensitive GABA receptors: studies on the binding of (-)-baclofen to rat cerebellar membranes." Neuroscience Letters.

-

Chebib, M., & Johnston, G. A. (2000). "GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology." Journal of Medicinal Chemistry.

-

Duke, R. K., et al. (2004). "Synthesis and resolution of 2-methyl analogues of GABA." Tetrahedron: Asymmetry.

-

Olsen, R. W., & Sieghart, W. (2008). "International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function." Pharmacological Reviews.

The Cyclopropyl Moiety: A Cornerstone of Modern Medicinal Chemistry in Amino Acid and Peptide Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in medicinal chemistry. Its unique stereoelectronic properties and inherent rigidity have made it a favored scaffold for medicinal chemists seeking to overcome challenges in drug design, particularly in the realm of amino acid and peptide therapeutics. This guide provides a comprehensive technical overview of the strategic incorporation of cyclopropane amino acid derivatives into drug candidates. We will delve into the fundamental principles that make this moiety attractive, explore robust synthetic strategies for their stereocontrolled preparation, and analyze their profound impact on peptide conformation and, consequently, biological activity. Through case studies and detailed protocols, this document aims to equip researchers with the knowledge to rationally design and synthesize novel therapeutics by harnessing the power of the cyclopropyl group.

The Allure of the Strained Ring: Why Cyclopropane?

The utility of the cyclopropyl group in drug design stems from its distinct structural and electronic characteristics, which are a direct consequence of its significant ring strain.[1][2] These features allow it to confer a range of desirable properties upon a parent molecule.[3][4][5]

-

Conformational Rigidity: The three carbon atoms of a cyclopropane ring are coplanar, and the substituents are held in fixed spatial orientations.[3][4][5] When incorporated into an amino acid side chain or backbone, this rigidity drastically reduces the conformational flexibility of the molecule.[6][7][8] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[4][5][7]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes due to increased s-character.[1][3][4][5] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug deactivation.[1] The strategic placement of a cyclopropyl group can therefore shield a molecule from metabolic attack and improve its pharmacokinetic profile.

-

Unique Stereoelectronic Properties: The C-C bonds of cyclopropane possess enhanced p-character, allowing the ring to interact with biological targets in ways that are distinct from other alkyl groups.[3][4][5] It can act as a bioisosteric replacement for a gem-dimethyl group, a vinyl group, or even a phenyl ring in some contexts, offering a means to fine-tune steric bulk and electronic interactions.[3][9]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, solubility, and permeability.[4][5] These effects are often context-dependent but provide medicinal chemists with a valuable tool for optimizing a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[10]

The following diagram illustrates the logical flow from the unique properties of the cyclopropane ring to its applications in drug design.

Caption: From Fundamental Properties to Medicinal Applications of the Cyclopropane Ring.

Stereocontrolled Synthesis of Cyclopropane Amino Acids: A Chemist's Toolkit

The challenge in harnessing the potential of cyclopropane amino acids lies in their stereocontrolled synthesis. The creation of specific diastereomers and enantiomers is crucial, as the biological activity of the resulting peptides is highly dependent on the precise three-dimensional arrangement of the cyclopropyl substituents.[11] Fortunately, a number of robust synthetic methodologies have been developed to address this challenge.

Cyclopropanation of Alkenes

The most direct approach to the cyclopropane core involves the addition of a carbene or carbenoid to a suitably functionalized alkene, such as a dehydroamino acid derivative.

-

Diazo-Mediated Cyclopropanation: The reaction of dehydroamino acids with diazo compounds, often catalyzed by transition metals like rhodium or copper, is a powerful method for constructing cyclopropane amino acids.[12][13] The choice of catalyst and chiral ligands can allow for a high degree of stereocontrol.[13] For instance, cobalt(II)-based metalloradical catalysis has been shown to be highly effective for the asymmetric cyclopropanation of dehydroaminocarboxylates.[13]

-

Simmons-Smith and Corey-Chaykovsky Reactions: These classic cyclopropanation reactions, utilizing a zinc-copper couple with diiodomethane (Simmons-Smith) or a sulfur ylide (Corey-Chaykovsky), respectively, are also valuable tools for the synthesis of cyclopropane-containing compounds.[10][14][15] The Corey-Chaykovsky reaction, in particular, is often used in the synthesis of cyclopropyl ketones which can be further elaborated into amino acids.[16]

Intramolecular Cyclization Strategies

Intramolecular approaches offer an alternative and often highly stereoselective route to cyclopropane amino acids. These methods typically involve the cyclization of a linear precursor containing a nucleophilic center and a suitable leaving group.

-

Intramolecular Ring Closure of γ-Substituted Precursors: The synthesis of enantiomerically-enriched trans-cyclopropane γ-amino acids can be achieved through the intramolecular ring closure of acyclic precursors.[17] This approach avoids the use of late-stage transition metal catalysis, which can be advantageous in terms of cost and product purity.[17]

-

Hofmann Rearrangement and Intramolecular Isocyanate Trapping: A modular and scalable route to protected cyclopropane amino acid building blocks has been developed that utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement.[18][19] This method allows for the synthesis of enantioenriched and diastereopure bicyclic carbamates, which can be subsequently opened to access a variety of functionalized cyclopropane amino acids.[18][19]

Experimental Protocol: Asymmetric Copper-Catalyzed Cyclopropanation

The following is a representative protocol for the asymmetric synthesis of a cyclopropane α-amino acid ester using a copper(I)-catalyzed reaction of a phenyliodonium ylide with an alkene.[20]

Materials:

-

Styrene (or other alkene)

-

Iodosobenzene diacetate

-

Methyl nitroacetate

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chiral bis(oxazoline) ligand (0.025 mmol) and CuOTf·0.5C₆H₆ (0.025 mmol) in anhydrous DCM (1 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

In a separate flask, dissolve iodosobenzene diacetate (1.2 mmol) and methyl nitroacetate (1.0 mmol) in DCM (4 mL). Stir at room temperature for 1 hour to generate the phenyliodonium ylide in situ.

-

Cool the catalyst solution to 0 °C and add the alkene (2.0 mmol).

-

Add the freshly prepared phenyliodonium ylide solution dropwise to the catalyst-alkene mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-nitrocyclopropyl ester.

-

The nitro group can then be reduced to the corresponding amine to yield the cyclopropane amino acid ester.

Self-Validation: The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (ee) can be determined by chiral stationary phase HPLC or SFC analysis.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of cyclopropane amino acids.

Caption: General Synthetic Workflow for Cyclopropane-Containing Peptides.

Sculpting Peptides: The Impact of Cyclopropane Amino Acids on Conformation

The incorporation of cyclopropane amino acids into peptides is a powerful strategy for controlling their secondary structure and overall conformation.[6] The rigid cyclopropane ring acts as a "conformational lock," restricting the torsional angles (phi, psi, and chi) of the peptide backbone and side chains.[21] This can be used to stabilize specific secondary structures, such as β-turns and extended β-strands, which are often crucial for biological activity.[20][21]

-

Stabilization of β-Turns: The sterically demanding nature of the cyclopropane ring can induce turns in the peptide backbone.[20] For example, cis-substituted cyclopropane dipeptide isosteres have been shown to stabilize reverse turns in analogues of Leu-enkephalin.[22]

-

Induction of Extended Conformations: Conversely, trans-substituted cyclopropanes can enforce an extended, β-strand-like conformation.[21][22] This is particularly useful in the design of inhibitors for enzymes like proteases, which often recognize their substrates in an extended conformation.[21]

-

Side-Chain Orientation: The cyclopropane ring also fixes the orientation of the amino acid side chain (the chi angle).[6][21] This allows for the precise positioning of key functional groups for optimal interaction with a biological target, a feature that is unique to cyclopropane-containing peptides among other peptidomimetics.[6]

The following table summarizes the general conformational effects of incorporating different types of disubstituted cyclopropane amino acids into a peptide backbone.

| Cyclopropane Substitution | Predominant Induced Conformation | Rationale |

| cis-1,2-Disubstituted | β-turn | The substituents on the same face of the ring force a bend in the peptide backbone. |

| trans-1,2-Disubstituted | Extended (β-strand) | The substituents on opposite faces of the ring favor a more linear arrangement of the peptide chain. |

| 2,3-Methano Amino Acids | Constrained side-chain (χ angle) | The cyclopropane ring fuses the Cα and Cβ atoms, locking the side-chain conformation. |

Case Studies in Drug Discovery and Development

The theoretical advantages of cyclopropane amino acids have been translated into tangible successes in drug discovery. Several approved drugs and numerous clinical candidates incorporate this valuable motif.

-

Grazoprevir and Simeprevir (Hepatitis C Virus NS3/4A Protease Inhibitors): These antiviral drugs feature a cyclopropane-fused proline analogue. The rigid cyclopropane ring helps to lock the inhibitor into the bioactive conformation required for potent inhibition of the viral protease.[18][19]

-

Peptidomimetic Enzyme Inhibitors: Cyclopropane amino acids are frequently used to create peptidomimetics that are resistant to proteolytic degradation.[4][5][23][24] Their ability to mimic the transition state of enzymatic reactions also makes them potent enzyme inhibitors.[25] For example, 1,2,3-trisubstituted cyclopropanes have been designed as isosteric replacements for peptide linkages in novel renin inhibitors.[21]

-

Constrained Peptides for Enhanced Cell Permeability: The conformational restriction imparted by cyclopropane tethers can significantly improve the cell permeability of cyclic peptides, a major hurdle in the development of peptide-based therapeutics.[26]

Future Perspectives and Conclusion

The role of cyclopropane amino acid derivatives in medicinal chemistry is poised to expand further. Advances in asymmetric synthesis will continue to provide access to an even greater diversity of stereochemically defined building blocks.[17][20][27] The increasing interest in peptide and peptidomimetic therapeutics, driven by their high potency and selectivity, will ensure a continued demand for innovative strategies to improve their drug-like properties.[11][19] The cyclopropyl group, with its unique ability to impart conformational rigidity, metabolic stability, and novel stereoelectronic features, will undoubtedly remain a key tool in the medicinal chemist's arsenal for years to come.

This guide has provided a comprehensive overview of the core principles, synthetic methodologies, and applications of cyclopropane amino acids in drug discovery. By understanding the fundamental causality behind the experimental choices in their synthesis and incorporation, researchers can leverage the power of this small, strained ring to design the next generation of innovative therapeutics.

References

- Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate.

- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

- Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Conformationally Constrained Analogues of Bioactive Amino Acids Based on Asymmetric Cyclopropan

- Diastereoselective synthesis of cyclopropane amino acids using diazo compounds gener

- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- The synthesis of cyclopropane amino acids and peptides.

- The synthesis of cyclopropane amino acids and peptides.

- The Cyclopropyl Group in Medicinal Chemistry.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Asymmetric Synthesis of Protected 2-Substituted Cyclopropane Amino Acids. CSIRO PUBLISHING.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme.

- Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PMC.

- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog

- Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. PMC.

- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Versatile Precursors. American Peptide Society.

- 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed.

- Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues.

- Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. PubMed.

- (a) Conformational restriction by steric effects due to the structural...

- Design, Synthesis, and Antimicrobial Activity of Amide Deriv

- Recent Applications of Cyclopropane-Based Strategies to N

- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.

- A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymeriz

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Cyclopropane Derivatives and their Diverse Biological Activities.

- Design, Synthesis, and Antimicrobial Activity of Amide Deriv

- The roles of fused-cyclopropanes in medicinal chemistry: Insights

- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.

- Bioisosteric Replacements. Chemspace.

- Cyclopropane. PharmaCompass.com.

- Bioisosterism. Drug Design Org.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. chem-space.com [chem-space.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 24. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Technical Monograph: 2-(Aminomethyl)cyclopropane-1-carboxylic Acid Methyl Ester

Executive Summary

2-(Aminomethyl)cyclopropane-1-carboxylic acid methyl ester is a high-value bifunctional building block in medicinal chemistry. Its core value lies in the cyclopropane ring , which acts as a conformationally restricted linker, freezing the relative orientation of the amine and ester groups. This structural rigidity is critical for:

-

Bioisosteric Replacement: Mimicking

-aminobutyric acid (GABA) in a locked conformation to probe receptor subtype selectivity. -

Peptidomimetics: Inducing

-turn structures in peptide backbones. -

Fragment-Based Drug Discovery (FBDD): Serving as a low-molecular-weight scaffold with defined vectors for library expansion.

This guide details the chemical identity, stereoselective synthesis, and handling protocols for this compound, focusing on the trans-isomer (often the primary pharmacophore) and its hydrochloride salt.

Chemical Identity & Stereochemistry

The molecule possesses two chiral centers at C1 and C2 of the cyclopropane ring, resulting in four possible stereoisomers. The trans isomers are generally more thermodynamically stable and more common in drug discovery applications.

Identification Data

| Property | Data |

| IUPAC Name | Methyl 2-(aminomethyl)cyclopropane-1-carboxylate |

| Common Name | |

| CAS (Generic) | 215597-45-8 |

| CAS (Trans-HCl) | 132592-84-8 |

| Molecular Formula | C |

| Molecular Weight | 129.16 g/mol (Free base) / 165.62 g/mol (HCl salt) |

| SMILES (Trans) | COcC(=O)[C@@H]1C[C@@H]1CN |

Stereochemical Map

The following diagram illustrates the relationship between the cis and trans isomers.

Figure 1: Stereochemical relationships of the target scaffold. The (1R,2R) and (1S,2S) isomers are the most common targets for GABA analogues.

Synthetic Methodology

The most robust route for synthesizing the methyl ester directly—bypassing the difficult esterification of the zwitterionic amino acid—is the Rhodium-Catalyzed Cyclopropanation of N-protected allylamine.

Reaction Scheme (Graphviz)

Figure 2: Synthetic workflow via Rh(II)-catalyzed cyclopropanation.

Detailed Protocol: Rh(II)-Catalyzed Route

Objective: Synthesis of trans-isomer enriched material.

Reagents:

-

N-Boc-allylamine (1.0 equiv)

-

Methyl diazoacetate (1.2 equiv) [Warning: Explosion Hazard ]

-

Rh

(OAc) -

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Catalyst Loading: In a flame-dried round-bottom flask under N

, dissolve N-Boc-allylamine (10 mmol) and Rh -

Slow Addition (Critical): Dissolve methyl diazoacetate (12 mmol) in DCM (10 mL). Add this solution to the reaction mixture via a syringe pump over 4–6 hours at room temperature. Rationale: Slow addition maintains a low concentration of the diazo compound, minimizing dimerization (fumarate/maleate formation) and favoring cyclopropanation.

-

Stirring: Stir for an additional 12 hours to ensure complete consumption of the carbene precursor.

-

Workup: Concentrate the solvent in vacuo. The residue will be a green/blue oil (due to Rh).

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The trans-isomer typically elutes after the cis-isomer on silica gel.

-

Yield Expectations: 50–70% combined yield; Trans:Cis ratio approx. 1.5:1 to 2:1.

-

-

Deprotection (Optional): To obtain the free amine salt, treat the N-Boc intermediate with 4M HCl in dioxane (5 equiv) at 0°C for 2 hours. Precipitate with diethyl ether and filter the white solid.

Analytical Characterization

Confirming the structure requires careful analysis of the cyclopropane protons, which appear in the unique high-field region (0.5–2.0 ppm).

Representative NMR Data (HCl Salt)

Solvent: D

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| Methyl Ester | 3.70 | Singlet (s) | 3H | Characteristic O-CH |

| Aminomethyl | 2.90 – 3.05 | Multiplet (m) | 2H | Diastereotopic protons adjacent to N |

| Cyclopropane H1 | 1.65 – 1.75 | Multiplet (m) | 1H | |

| Cyclopropane H2 | 1.45 – 1.55 | Multiplet (m) | 1H | |

| Cyclopropane CH | 1.10 – 1.30 | Multiplet (m) | 2H | Ring methylene protons |

Key Diagnostic: The coupling constants (

-

Trans:

Hz. -

Cis:

Hz.

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Expected m/z: 130.1 [M+H]

(Free base mass + 1).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to lock pharmacophores in specific vectors.

Conformationally Restricted GABA Analogues

The compound is a direct precursor to 2-(aminomethyl)cyclopropane-1-carboxylic acid , a rigid analogue of GABA.

-

(1R,2R)-Isomer: Often shows selectivity for GABA-C receptors.

-

(1S,2S)-Isomer: Often investigated for GABA-B activity.

-

Mechanism: By restricting the rotation of the C-C bonds found in flexible GABA, these analogues reduce the entropy penalty of binding, potentially increasing affinity and selectivity.

Peptidomimetics

Incorporation of this amino acid into peptide chains introduces a rigid "kink."

-

Beta-Turns: The trans-isomer can mimic the

and -

Proteolytic Stability: The cyclopropane ring prevents enzymatic cleavage by standard proteases, enhancing the half-life of peptide drugs.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink when using. |

| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. |

| Eye Irritation | H319 | Causes serious eye irritation. | Wear safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation. | Use in a fume hood. |

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to absorbing CO

References

-

Synthesis of GABA Analogues: Mangelinckx, S., et al. "Synthesis of Racemic 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid as a New Constrained

-Amino Dicarboxylic Acid." European Journal of Organic Chemistry, 2019(31-32), 5187–5189. Link - Stereoselective Cyclopropanation: Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic peptides using Rh(II)-catalyzed cyclopropanation." Journal of the American Chemical Society, 1993, 115, 9968.

- Medicinal Applications: Shimamoto, K., et al. "Analogs of L-glutamate and GABA: Conformationally restricted agonists and antagonists." Trends in Pharmacological Sciences, 2011.

-

NMR Characterization: "Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride." AChemBlock Database, CAS: 132592-84-8.[1] Link

-

General Cyclopropane Data: "2-(Aminomethyl)cyclopropane-1-carboxylic acid." PubChem Compound Summary, CID 4067175. Link

Sources

A Technical Guide to the Bioisosteres of γ-Aminobutyric Acid (GABA): Design, Mechanisms, and Therapeutic Frontiers

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. Its involvement in a multitude of physiological and pathological processes has made the GABAergic system a prime target for therapeutic intervention. However, the inherent flexibility of the GABA molecule and its poor blood-brain barrier permeability present significant challenges for direct therapeutic use. This technical guide provides an in-depth exploration of the bioisosteric strategies employed to overcome these limitations. We will dissect the design principles, mechanisms of action, and therapeutic applications of key classes of GABA bioisosteres, from direct receptor agonists and uptake inhibitors to compounds with indirect modulatory actions like the gabapentinoids. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this vital area of neuropharmacology.

The Central Role of GABA and the Rationale for Bioisosteric Design

At its core, the GABAergic system acts as the primary "braking" mechanism in the CNS, counterbalancing neuronal excitation. This delicate equilibrium is crucial for normal brain function, and its disruption is implicated in disorders ranging from epilepsy and anxiety to neuropathic pain.[1][2] GABA exerts its effects through two main receptor types: ionotropic GABAA receptors (ligand-gated chloride channels) and metabotropic GABAB receptors (G-protein coupled receptors).[3][4][5] The termination of GABAergic signaling is primarily managed by GABA transporters (GATs) that facilitate its reuptake from the synaptic cleft.[6][7]

The therapeutic potential of modulating this system is vast, yet GABA itself is a poor drug candidate. Its zwitterionic nature and high conformational flexibility limit its ability to cross the blood-brain barrier and lead to non-selective interactions with multiple receptor and transporter subtypes.[8][9][10] This is the foundational challenge that bioisosteric design seeks to address. The goal is to create structural analogs that retain the essential pharmacophoric elements of GABA while improving pharmacokinetic properties (like lipophilicity for CNS penetration) and pharmacodynamic profiles (enhancing potency and selectivity for a specific target).

Core Strategies in GABA Bioisostere Development

The design of GABA bioisosteres generally follows three proven strategies:

-

Conformational Restriction: The flexibility of the GABA backbone allows it to adopt different shapes to bind to various receptors and transporters.[8][9][10] By incorporating the GABA scaffold into rigid cyclic or polycyclic structures (such as cyclopropanes, cyclohexanes, or adamantane cages), chemists can "lock" the molecule into a conformation optimized for a single target.[8][9][10][11] This approach is fundamental to increasing receptor selectivity and potency.

-

Bioisosteric Replacement of Functional Groups: The carboxylic acid group of GABA is a key recognition element but also contributes to its poor lipid solubility. Replacing it with other acidic groups (bioisosteres) like tetrazoles, sulfonic acids, or phosphonic acids can modulate physicochemical properties and receptor interactions.[4][12][13][14]

-

Modulation of GABA Metabolism and Transport: An alternative to direct receptor interaction is to increase the synaptic concentration of endogenous GABA. This is achieved by designing molecules that inhibit either the GABA transporters (GATs) responsible for reuptake or the GABA-aminotransferase (GABA-T) enzyme that degrades GABA.[7][12]

Key Classes of GABA Bioisosteres and Their Mechanisms of Action

Decades of research have yielded several distinct classes of GABA bioisosteres, each with unique mechanisms and therapeutic applications.

GABA Receptor Agonists and Antagonists

These compounds are designed to directly bind to and either activate (agonists) or block (antagonists) GABA receptors.

-

GABAA Receptor Ligands: Muscimol, an isoxazole-based natural product, is a classic example of a potent GABAA agonist.[15] Its rigid structure mimics a specific conformation of GABA, making it a valuable research tool.[5] Antagonists like bicuculline and gabazine (SR 95531) are also crucial for pharmacological studies, as they competitively block the GABA binding site.[5][16][17]

-

GABAB Receptor Ligands: Baclofen is the archetypal GABAB agonist, used clinically as a muscle relaxant.[5] Its lipophilic chlorophenyl substitution enhances blood-brain barrier penetration. The development of antagonists for this receptor has been instrumental in defining its physiological roles.[18]

GABA Uptake Inhibitors (GRIs)

Instead of mimicking GABA, these bioisosteres prolong its synaptic action by blocking its reuptake. The primary targets are the GABA transporters, particularly GAT-1.

-

Tiagabine (Gabitril®): As the only clinically approved GRI, tiagabine is a derivative of nipecotic acid attached to a lipophilic anchor.[6][19] It selectively blocks GAT-1, thereby increasing extracellular GABA concentrations.[7][19] This mechanism underlies its efficacy as an adjunctive treatment for partial seizures.[6][19] The design principle involves using a known GAT-binding scaffold (nipecotic acid) and adding a lipophilic tail to ensure CNS penetration.[20][21]

Gabapentinoids: An Indirect Mechanism

Perhaps the most commercially successful class of GABA bioisosteres, gabapentin and pregabalin, have a mechanism of action that is distinct from direct GABA receptor interaction.

-

Gabapentin (Neurontin®) and Pregabalin (Lyrica®): Despite being structural analogs of GABA, these drugs do not bind to GABA receptors or transporters at therapeutic concentrations.[22][23] Their primary mechanism of action involves binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[22][24][25] This interaction is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[22][25] This reduction in excitatory signaling is the basis for their efficacy in treating neuropathic pain, fibromyalgia, and certain types of seizures.[1]

Pregabalin was developed as a successor to gabapentin with improved pharmacokinetic properties.[24] It exhibits higher binding affinity for the α2δ-1 subunit, faster absorption, and a more predictable linear dose-response relationship compared to gabapentin's saturable absorption.[24][26]

| Parameter | Gabapentin | Pregabalin | Reference(s) |

| Mechanism of Action | Binds to α2δ-1 subunit of VGCCs | Binds to α2δ-1 subunit of VGCCs | [24],[25],[22] |

| Binding Affinity | Lower | ~6-fold higher than gabapentin | [22] |

| Bioavailability | ~80% at 100mg TID, decreases to ~27% at 1600mg TID (saturable) | ≥90% across dose range (linear) | [26] |

| Absorption | Slower, less predictable | Faster, more predictable | [24],[26] |

| Dose-Response | Plateau effect observed at doses >1800mg/day | Linear and predictable | [26] |

| Clinical Potency | Lower | Higher, more potent analgesic | [24],[22] |

Table 1: Comparison of Pharmacokinetic and Pharmacodynamic Properties of Gabapentin and Pregabalin.

Methodologies for the Evaluation of GABA Bioisosteres

The characterization of novel GABA bioisosteres requires a suite of robust in vitro and in vivo assays to determine their affinity, efficacy, selectivity, and therapeutic potential.

In Vitro Assay: Radioligand Binding

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand.

Protocol: [3H]GABA Displacement Assay for GABAA Receptor Binding

-

Objective: To determine the inhibitory constant (Ki) of a test compound at the GABAA receptor.

-

Causality: This protocol quantifies the direct interaction between a compound and the receptor target, providing a fundamental measure of potency. The use of a specific radioligand ([3H]GABA) ensures that binding to the orthosteric site is being measured.[16]

-

Methodology:

-

Tissue Preparation: Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension. Centrifuge and wash the membranes multiple times to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of radioligand (e.g., 10 nM [3H]GABA).

-

Increasing concentrations of the unlabeled test compound (e.g., 10-10 M to 10-3 M).

-

Membrane preparation.

-

-

Controls (Self-Validation):

-

Total Binding: Wells containing only membranes and [3H]GABA.

-

Non-specific Binding (NSB): Wells containing membranes, [3H]GABA, and a saturating concentration of a known unlabeled ligand (e.g., 1 mM GABA) to displace all specific binding.

-

-

Incubation: Incubate the plate at 4°C for a defined period (e.g., 20 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Quantification: Place the filtermat in a scintillation counter to measure the radioactivity (in counts per minute, CPM) in each sample.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

-

In Vitro Assay: Synaptosome Uptake

This functional assay measures a compound's ability to inhibit the reuptake of GABA into nerve terminals.

Protocol: [3H]GABA Uptake Inhibition Assay

-

Objective: To determine the IC50 of a test compound for inhibiting GABA transporters.

-

Causality: This assay directly measures the functional consequence of interacting with GATs. By using synaptosomes (resealed presynaptic nerve terminals), it provides a more physiologically relevant model than simple binding.[21]

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex) using differential centrifugation and a sucrose density gradient.

-

Assay Setup: Pre-incubate aliquots of the synaptosome preparation with increasing concentrations of the test compound (or vehicle control) at 37°C.

-

Initiate Uptake: Add a low concentration of [3H]GABA to initiate the uptake process.

-

Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Control: A parallel incubation is run at 4°C, where active transport is negligible, to determine non-specific uptake/binding.

-

Quantification & Analysis: Lyse the synaptosomes trapped on the filters and measure the radioactivity using a scintillation counter. Calculate the percentage inhibition of specific uptake at each concentration of the test compound and determine the IC50 value.

-

Conclusion and Future Directions

The development of GABA bioisosteres has been a resounding success in neuropharmacology, transforming the treatment of epilepsy, neuropathic pain, and spasticity. The journey from the conformationally flexible GABA molecule to highly specific agents like tiagabine and the indirectly acting gabapentinoids showcases the power of medicinal chemistry and rational drug design.

The future of this field lies in achieving even greater selectivity. The GABAA receptor, for instance, is a heteropentameric protein with at least 19 different subunits, leading to a vast number of receptor subtypes with distinct physiological roles.[27][28] The development of ligands selective for specific α-subunits (e.g., α2/α3-selective ligands for anxiolysis without sedation) remains a significant goal.[29] As our understanding of the structural biology of GABA receptors and transporters deepens, so too will our ability to design novel bioisosteres with unprecedented precision and improved therapeutic profiles for a new generation of neurological and psychiatric treatments.

References

-

Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Future Medicinal Chemistry, 3(2). [Link]

-

Ho, Y. Y., et al. (2006). New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity. Journal of Medicinal Chemistry. [Link]

-

Álvarez-Jiménez, P., et al. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology. [Link]

-

Levandovskiy, I. A., et al. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Taylor & Francis Online. [Link]

-

Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

-

Taylor, C. (2022). Analgesia with Gabapentin and Pregabalin May Involve N-Methyl-d-Aspartate Receptors, Neurexins, and Thrombospondins. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs. [Link]

-

Melnykov, K. M., et al. (2020). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Scilit. [Link]

-

Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. [Link]

-

Wikipedia. (n.d.). GABA reuptake inhibitor. Wikipedia. [Link]

-

Williamson, J. M., et al. (1995). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Neuroscience Letters. [Link]

-

OnePoint Patient Care. (2021). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. OnePoint Patient Care. [Link]

-

Beltrán, M. A., et al. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. British Journal of Pharmacology. [Link]

-

Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. [Link]

-

Cambridge MedChem Consulting. (2012). Gaba Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Krogsgaard-Larsen, P., & Johnston, G. A. (1978). Inhibitors of the GABA Uptake Systems. Journal of Neurochemistry. [Link]

-

Bullet Psych. (2021). Day # 77: Gabapentin and Pregabalin. Bullet Psych. [Link]

-

Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry. [Link]

-

Falch, E., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Medicinal Chemistry. [Link]

-

Dam, E. H., et al. (2019). Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters. Journal of Medicinal Chemistry. [Link]

-

Hechler, V., et al. (1988). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry. [Link]

-

Petersen, J. G., et al. (2014). Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres. Neurochemical Research. [Link]

-

Khom, S., et al. (2014). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology. [Link]

-

Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Current Pharmaceutical Design. [Link]

-

Olsen, R. W., & Betz, H. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Falch, E., et al. (1989). GABA-A agonists and GABA uptake inhibitors: Structure-activity relationships. Drug Development Research. [Link]

-

Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry. [Link]

-

Siddiqui, N., et al. (2008). Newer GABA derivatives for the treatment of epilepsy including febrile seizures: a bioisosteric approach. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Clayton, T., et al. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. ACS Chemical Neuroscience. [Link]

-

Zaugg, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link]

-

Ebert, B., et al. (2001). Bioisosteric determinants for subtype selectivity of ligands for heteromeric GABA(A) receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, Q., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. [Link]

-

MedicalNewsToday. (2024). GABA: Benefits, side effects, and more. MedicalNewsToday. [Link]

-

Wikipedia. (n.d.). GABA receptor agonist. Wikipedia. [Link]

-

Hepsomali, P., et al. (2023). Exploring the Therapeutic Potential of Gamma-Aminobutyric Acid in Stress and Depressive Disorders through the Gut–Brain Axis. Nutrients. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. GABA: Benefits, side effects, and more [medicalnewstoday.com]

- 3. GABA receptor agonists, antagonists and modulators [hellobio.com]

- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gaba Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resources.tocris.com [resources.tocris.com]

- 18. tandfonline.com [tandfonline.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. psychscenehub.com [psychscenehub.com]

- 23. bulletpsych.com [bulletpsych.com]

- 24. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]

- 25. erascardiac.org [erascardiac.org]

- 26. oppc.com [oppc.com]

- 27. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Stereochemical Control & Application of 2-(Aminomethyl)cyclopropane-1-carboxylate

This guide details the stereochemical differentiation, synthesis, and pharmacological characterization of 2-(aminomethyl)cyclopropane-1-carboxylate , a critical conformationally restricted analogue of

Technical Guide for Drug Discovery & Development

Part 1: Executive Technical Summary

The cyclopropane scaffold serves as a "stereochemical filter" for the flexible GABA molecule. By locking the ethylamine backbone into a rigid three-membered ring, researchers can selectively target specific GABA receptor subtypes.

-

(+)-cis-(1S,2R)-Isomer (CAMP): Functions as a potent, selective agonist for GABA

( -

(+)-trans-(1S,2S)-Isomer: Often exhibits activity at GABA transporters (GATs) and GABA

receptors, mimicking the extended conformation of the neurotransmitter.

Distinguishing these isomers is not merely a purity concern but a pharmacological necessity. This guide provides the protocols to synthesize, resolve, and validate these stereoisomers.

Part 2: Structural Analysis & Nomenclature

Defining the Stereocenters

The molecule possesses two chiral centers at C1 and C2 of the cyclopropane ring.

-

C1: Carboxylate substitution (-COOH).

-

C2: Aminomethyl substitution (-CH

NH

CIP Priority Assignment:

-

C1: -COOH (Priority 1) > C2 (Priority 2) > C3 (Priority 3) > H (Priority 4).

-

C2: -CH

NH

The cis vs. trans Conformation

In the context of cyclopropanes, cis and trans refer to the relative orientation of the two non-hydrogen substituents.

| Isomer | Configuration | Substituent Orientation | Ring Protons ( |

| (+)-cis | (1S, 2R) | Same Face (Syn) | cis (Same Face) |

| (-)-cis | (1R, 2S) | Same Face (Syn) | cis (Same Face) |

| (+)-trans | (1S, 2S) | Opposite Face (Anti) | trans (Opposite Face) |

| (-)-trans | (1R, 2R) | Opposite Face (Anti) | trans (Opposite Face) |

Critical Insight: In the cis-isomer, the ring protons H1 and H2 are on the same side of the ring plane.[1] In the trans-isomer, H1 and H2 are on opposite sides.[1][2] This geometric fact is the basis for NMR differentiation (See Section 4).

Part 3: Synthesis & Resolution Protocol

This protocol utilizes the Diazoacetate Cyclopropanation route, favored for its scalability and access to both diastereomers, followed by Classical Resolution .

Step 1: Cyclopropanation

Reaction: N-Protected Allylamine + Ethyl Diazoacetate

-

Reagents: Use N-phthaloylallylamine (to protect the amine and prevent carbene insertion into the N-H bond).

-

Catalyst: Rhodium(II) acetate dimer (

) (1 mol%). -

Procedure:

-

Dissolve N-phthaloylallylamine in anhydrous DCM.

-

Add catalyst.[3]

-

Slowly add Ethyl Diazoacetate (EDA) via syringe pump over 6 hours (to minimize EDA dimerization).

-

Result: A mixture of cis and trans diastereomers (typically 1:1 to 1:1.5 ratio favoring trans).

-

Step 2: Diastereomeric Separation

The cis and trans esters have distinct physical properties.

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 4:1).

-

Order of Elution: The trans-isomer (less polar due to reduced dipole moment) typically elutes first; the cis-isomer elutes second.

Step 3: Enantiomeric Resolution (The Mandelic Acid Protocol)

To isolate the biologically active (+)-cis enantiomer from the racemic cis mixture:

-

Hydrolysis: Saponify the cis-ester (LiOH, THF/H2O) to the free acid.

-

Deprotection: Remove phthalimide (Hydrazine hydrate, EtOH, reflux) to yield racemic cis-2-(aminomethyl)cyclopropane-1-carboxylic acid.

-

Salt Formation: Dissolve the racemic amino acid in hot ethanol. Add 0.5 equivalents of (R)-(-)-Mandelic acid .

-

Crystallization: Cool slowly. The diastereomeric salt of the (+)-isomer crystallizes preferentially.

-

Recrystallization: Repeat until constant optical rotation is achieved.

Workflow Visualization

Figure 1: Synthetic workflow for the isolation of the pharmacologically active (+)-cis-CAMP isomer.

Part 4: Analytical Characterization (Self-Validating Systems)

The most reliable method to distinguish cis and trans isomers in cyclopropanes is

The Vicinal Coupling Rule

The Karplus relationship in cyclopropanes dictates that vicinal coupling constants (

-

Target Protons: H1 (alpha to carboxyl) and H2 (alpha to aminomethyl).

-

cis-Isomer (Substituents Syn):

-

H1 and H2 are on the same face (cis-relationship).

- .

-

-

trans-Isomer (Substituents Anti):

-

H1 and H2 are on opposite faces (trans-relationship).

- .

-

NOE (Nuclear Overhauser Effect) Validation

If

-

Experiment: Irradiate the H1 resonance.

-

cis-Isomer: Strong NOE enhancement of H2 (protons are close in space).

-

trans-Isomer: Weak or absent NOE enhancement of H2 (protons are distant).

Part 5: Pharmacological Implications

The stereochemistry of the cyclopropane ring dictates the "bioactive conformation" that the molecule presents to the receptor.

GABA ( ) Receptor Selectivity

The (+)-cis-isomer locks the amino and carboxyl groups into a "folded" conformation.

-

Mechanism: This mimics the specific gauche conformation of GABA recognized by the

1 and -

Data: (+)-cis-CAMP is a partial agonist (EC

) with high selectivity over GABA

GABA and Transporters

The (+)-trans-isomer presents an "extended" conformation.

-

Mechanism: This aligns with the binding pockets of GABA Transporters (GATs) and the GABA

metabotropic receptor, which generally require the distal ends of the GABA chain to be maximally separated.

Pharmacophore Logic

Figure 2: Structure-Activity Relationship (SAR) showing how stereochemical locking dictates receptor selectivity.

Part 6: References

-

Duke, R. K., et al. (2000).[4] "(+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors".[4] Journal of Neurochemistry.

-

Mangelinckx, S., et al. (2019).[5] "Synthesis of Racemic 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid as a New Constrained

-Amino Dicarboxylic Acid". European Journal of Organic Chemistry.[3][6] -

Watanabe, M., et al. (2018). "Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1". Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2025). "cis-2-Aminomethylcyclopropane carboxylic acid".[4][7] National Center for Biotechnology Information.[4]

-

BenchChem. (2025). "A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane" (General Cyclopropane NMR Rules).

Sources

- 1. Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [biblio.ugent.be]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (+)-cis-2-Aminomethylcyclopropane carboxylic acid | C5H9NO2 | CID 1502041 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cyclopropane Scaffold: A Keystone for Next-Generation Peptidomimetics in Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the quest for therapeutic agents that combine the specificity of peptides with the favorable pharmacokinetic properties of small molecules is a central challenge. Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a promising avenue.[1][2] Among the various strategies to constrain peptide conformation and enhance metabolic stability, the incorporation of a cyclopropane scaffold has emerged as a powerful and versatile tool.[3][4] This guide provides a comprehensive technical overview of small ring peptidomimetics featuring a cyclopropane core, detailing their design, synthesis, conformational properties, and applications in modern drug discovery.

The Rationale for Cyclopropane Integration in Peptidomimetics

The inherent flexibility of linear peptides often leads to poor receptor affinity and susceptibility to proteolytic degradation, limiting their therapeutic potential.[5][6] The introduction of conformational constraints is therefore a critical design element in peptidomimetic development.[1] The cyclopropane ring, with its unique structural and electronic properties, offers a robust solution to this challenge.

The strained three-membered ring of cyclopropane imposes significant rigidity on the peptide backbone.[7] This conformational restriction can pre-organize the peptidomimetic into a bioactive conformation, thereby enhancing binding affinity to its biological target.[5] Furthermore, the non-natural cyclopropane moiety can sterically hinder the approach of proteases, significantly improving the metabolic stability of the resulting compound.[8][9]

The stereochemistry of the substituents on the cyclopropane ring can be precisely controlled, allowing for the mimicry of various peptide secondary structures. For instance, trans-substituted cyclopropanes tend to stabilize extended peptide conformations, such as those found in β-strands, while cis-substitution can induce reverse turns (β-turns).[10][11] This ability to dictate secondary structure is invaluable for targeting protein-protein interactions (PPIs), which often involve recognition of specific peptide conformations.[12][13]

Synthetic Strategies for Cyclopropane-Containing Peptidomimetics

The synthesis of cyclopropane-containing amino acids and their incorporation into peptide chains requires specialized chemical methodologies. The choice of synthetic route is dictated by the desired stereochemistry and the position of the cyclopropane ring within the peptidomimetic.

Stereoselective Cyclopropanation

A cornerstone of synthesizing these peptidomimetics is the stereoselective formation of the cyclopropane ring. Several powerful methods have been developed to achieve this with high diastereoselectivity and enantioselectivity.

One prominent method involves the rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetates.[10][11] The choice of chiral rhodium catalyst, such as Rh₂(MEPY)₄, allows for excellent control over the stereochemistry of the resulting cyclopropane.[10] This approach is particularly useful for generating trisubstituted cyclopropanes that can serve as dipeptide isosteres.[14][15]

Another versatile technique is the 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids, followed by pyrolysis of the intermediate pyrazoline.[16] This method has proven effective for the highly stereoselective synthesis of various cyclopropane amino acids.

The Simmons-Smith reaction and the Corey-Chaykovsky reaction are also valuable tools for the synthesis of cyclopropyl moieties, offering alternative pathways to access these key building blocks.[4]

Incorporation into Peptide Scaffolds